Arg-Trp-Gly
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70253-71-3 |
|---|---|
Molecular Formula |
C19H27N7O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1 |
InChI Key |
UGJLILSJKSBVIR-ZFWWWQNUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Arg Trp Gly and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies for Arg-Trp-Gly
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of purification and automation. The synthesis of this compound via SPPS involves a series of iterative steps of amino acid coupling and deprotection on a solid support.
Coupling Chemistry for Arginine, Tryptophan, and Glycine (B1666218) Residues
Commonly used coupling reagents in Fmoc-based SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thaiscience.infonih.gov These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, activate the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the resin. thaiscience.inforsc.org
The coupling of arginine, in particular, can be challenging due to the steric hindrance of its side chain and protecting group. biotage.com This can lead to incomplete coupling, necessitating strategies like double coupling, where the coupling step is repeated to drive the reaction to completion. biotage.comresearchgate.net Similarly, coupling subsequent amino acids to a bulky tryptophan residue can also be difficult. biotage.com
| Coupling Reagent Class | Examples | Additives | Key Considerations for this compound |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | HOBt, Oxyma Pure® | DIC is cost-effective but can lead to racemization if not used with an additive. thaiscience.infounive.it |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA (N,N-Diisopropylethylamine) | Highly efficient but can cause guanidinylation of the N-terminus if used in excess. nih.govpeptide.com |
| Phosphonium Salts | PyBOP, PyClock | DIPEA | Strong activators, useful for sterically hindered couplings. thaiscience.inforsc.org |
Protecting Group Orthogonality and Deprotection Regimes in this compound Synthesis
A successful SPPS campaign relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de In the context of this compound synthesis using the popular Fmoc/tBu strategy, this principle is fundamental. iris-biotech.denih.gov
The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle using a piperidine (B6355638) solution in a solvent like DMF. nih.goviris-biotech.de
Permanent side-chain protecting groups are employed to prevent unwanted reactions during synthesis and are typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). nih.goviris-biotech.de
Arginine Side-Chain Protection: The guanidinium (B1211019) group of arginine is highly nucleophilic and requires robust protection. google.com In Fmoc chemistry, sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are commonly used. peptide.comchempep.com Pbf is the most widely used due to its relative lability in standard TFA cleavage cocktails. chempep.comadvancedchemtech.com
Tryptophan Side-Chain Protection: While tryptophan can sometimes be used without side-chain protection, its indole (B1671886) ring is susceptible to modification by cationic species generated during deprotection steps, particularly from the cleavage of arginine's sulfonyl protecting groups. peptide.compeptide.com To mitigate this, the indole nitrogen is often protected with the acid-labile tert-butoxycarbonyl (Boc) group. google.comsigmaaldrich.comug.edu.pl This prevents alkylation and sulfonation of the tryptophan side chain. peptide.comsigmaaldrich.com
Deprotection: The final deprotection and cleavage from the solid support are typically performed simultaneously using a TFA-based cocktail. This cocktail often includes scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap the reactive carbocations generated from the cleavage of tBu-based and other protecting groups, thereby preventing modification of sensitive residues like tryptophan. nih.govsigmaaldrich.comthermofisher.com
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Deprotection Conditions |
| Arginine | Fmoc | Pbf, Pmc, Mtr | Fmoc: 20% Piperidine in DMF. Pbf: TFA during final cleavage. iris-biotech.deadvancedchemtech.com |
| Tryptophan | Fmoc | Boc (recommended) | Fmoc: 20% Piperidine in DMF. Boc: TFA during final cleavage. iris-biotech.degoogle.com |
| Glycine | Fmoc | None | Fmoc: 20% Piperidine in DMF. vulcanchem.com |
Specific Challenges and Optimization in this compound Synthesis
The synthesis of sequences containing both arginine and tryptophan is known to be problematic. google.com Several side reactions can occur, reducing the yield and purity of the target peptide.
Arginine Lactam Formation: During the activation of Fmoc-Arg(Pbf)-OH for coupling, the activated carboxylic acid can undergo an intramolecular cyclization with the side-chain guanidinium group to form a stable six-membered δ-lactam. researchgate.netgoogle.com This side reaction consumes the activated arginine, preventing its incorporation into the peptide chain and leading to deletion sequences. researchgate.net Strategies to minimize this include using a higher excess of the arginine derivative or performing a double coupling. researchgate.netrsc.org
Tryptophan Alkylation/Sulfonation: During final TFA cleavage, the protecting groups released from arginine (e.g., Pbf) can act as electrophiles and modify the indole ring of tryptophan. peptide.compeptide.com Using a Boc protecting group on the tryptophan indole nitrogen is the most effective way to prevent this side reaction. sigmaaldrich.comug.edu.pl The use of scavengers in the cleavage cocktail is also crucial. peptide.com
Racemization: Tryptophan residues can be susceptible to racemization during activation and coupling, although this is generally minimized by the use of additives like HOBt or Oxyma Pure. thaiscience.infounive.it
Aggregation: Peptide sequences containing hydrophobic residues like tryptophan can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection reactions. sigmaaldrich.comnih.gov This can be mitigated by using specialized solvents, chaotropic agents, or by incorporating backbone modifications.
Solution-Phase Peptide Synthesis Approaches for this compound Segments
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a viable and sometimes necessary alternative, particularly for large-scale synthesis or for complex fragments. nih.gov In this approach, protected amino acids or peptide fragments are coupled in a suitable organic solvent, and the product is isolated and purified after each step.
For a short peptide like this compound, a fragment condensation strategy could be employed. For example, a protected dipeptide, such as Fmoc-Arg(Pbf)-Trp(Boc)-OH, could be synthesized and then coupled to a glycine ester (e.g., H-Gly-OMe) in solution. This requires careful control of reaction conditions to prevent racemization at the tryptophan residue. The fully protected tripeptide would then be purified and deprotected in subsequent steps. While more labor-intensive due to the need for purification at each stage, solution-phase methods can offer advantages in scalability and characterization of intermediates. ucl.ac.uk
Chemoenzymatic and Biosynthetic Integration of this compound Motifs
Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. Enzymes like trypsin or peptiligase can be used to ligate peptide fragments. core.ac.ukuva.nl For instance, a chemically synthesized fragment like Ac-Arg-Trp-OH could potentially be ligated to a glycine-containing fragment using a specific ligase enzyme. uva.nl This approach offers the advantage of forming peptide bonds under mild, aqueous conditions with high specificity, avoiding the need for extensive side-chain protection and minimizing side reactions like racemization. uva.nl
Biosynthetic approaches, while not typically used for producing a simple tripeptide, can integrate the this compound motif into larger proteins through recombinant DNA technology. However, challenges can arise, such as the use of rare codons for arginine in common expression hosts like E. coli, which can lead to poor synthesis efficiency.
Incorporation of Unnatural Amino Acids and Peptide Backbone Modifications
The synthetic frameworks described above can be adapted to incorporate unnatural amino acids or to modify the peptide backbone, creating analogs of this compound with altered properties.
Unnatural Amino Acids: To explore structure-activity relationships, the arginine, tryptophan, or glycine residues can be replaced with non-proteinogenic counterparts. For example, tryptophan might be replaced with a halogenated or methylated tryptophan analog to alter its electronic properties or hydrophobicity. google.com The synthesis would follow standard SPPS protocols, using the appropriately protected unnatural amino acid derivative.
Peptide Backbone Modifications: The properties of the peptide can be fine-tuned by modifying the amide backbone. A common modification is N-methylation, for instance, replacing Gly with N-methyl Glycine (Sarcosine). google.com This modification can increase metabolic stability and influence the peptide's conformation. google.comresearchgate.net Another approach involves replacing a standard amino acid with an aza-amino acid, such as replacing Gly with aza-Gly, which can alter the peptide's secondary structure and biological activity. mdpi.com These modifications are introduced during synthesis using the corresponding modified building blocks.
Alpha/Beta-Peptide Hybrids and Beta-Amino Acid Incorporations into this compound Sequences
The integration of β-amino acids into peptide sequences containing the this compound motif represents a key strategy for creating peptidomimetics with altered conformations and potentially improved pharmacological properties. The insertion of a β-amino acid into the backbone of a native α-peptide sequence can induce unique secondary structures and enhance stability. nih.govacs.org This approach is predicated on the hypothesis that modifying the peptide backbone could alter ligand potency and selectivity at target receptors. nih.gov
Research into α/β³-peptide hybrids based on the melanocortin agonist sequence Ac-His-dPhe-Arg-Trp-NH₂ has explored the systematic replacement of α-amino acids with their β³-homologues. nih.gov In this context, four linear α/β³-hybrid tetrapeptides were designed and synthesized, with modifications targeting the Phe, Arg, and Trp residues. nih.gov The synthesis involved incorporating β³-amino acid analogues such as β³hPhe, β³hdPhe, β³hArg, and β³hTrp. nih.gov
The findings from these studies revealed that while some modifications led to a decrease in potency, others yielded compounds with significant agonist activity and improved selectivity. For instance, the substitution of Trp with β³hTrp in the reference tetrapeptide resulted in a potent agonist at the mouse melanocortin-4 receptor (mMC4R) with noteworthy selectivity over the mouse melanocortin-3 receptor (mMC3R). nih.gov Specifically, the analog Ac-His-dPhe-Arg-β³hTrp-NH₂ showed a 35-fold selectivity for the mMC4R. nih.gov Similarly, replacing Arg with β³hArg also produced a peptide with nanomolar to micromolar potencies at several melanocortin receptors and a 12-fold selectivity for mMC4R over mMC3R. nih.gov These results underscore the potential of using a heterogeneous backbone to develop potent and selective receptor ligands. nih.gov
| Compound | Modification | mMC4R Agonist Potency (EC₅₀, nM) | mMC3R Agonist Potency (EC₅₀, nM) | Selectivity (mMC3R/mMC4R) |
|---|---|---|---|---|
| Ac-His-dPhe-Arg-Trp-NH₂ (Parent) | None (All α-amino acids) | 2.28 | 126 | 55 |
| Ac-His-dPhe-β³hArg-Trp-NH₂ | Arg → β³hArg | 27 | 315 | 12 |
| Ac-His-dPhe-Arg-β³hTrp-NH₂ | Trp → β³hTrp | 12 | 422 | 35 |
D-Amino Acid Substitutions in this compound Containing Peptides
The substitution of L-amino acids with their D-enantiomers is a widely employed strategy in peptide chemistry to enhance proteolytic stability and modulate biological activity. mdpi.comresearchgate.net The incorporation of a D-amino acid can induce specific conformational changes, such as stabilizing β-turns, which may be crucial for receptor binding, while simultaneously making the peptide less susceptible to degradation by endogenous proteases. nih.gov
This approach has been extensively applied to peptides containing the His-Phe-Arg-Trp sequence, which is a core pharmacophore for melanocortin receptors. google.comacs.orgacs.org For example, the synthetic melanocortin agonist NDP-MSH has the sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, where the D-Phenylalanine (DPhe) residue is critical for its potent activity. acs.orgacs.org The synthesis of such peptides is often performed using solid-phase peptide synthesis (SPPS), where the D-amino acid is incorporated just like its L-counterpart, using standard coupling reagents. mdpi.comgoogle.com
Systematic D-amino acid scans, where each amino acid in a sequence is replaced by its D-isomer, have been used to identify residues critical for bioactivity and stability. mdpi.comresearchgate.net In a study on α-conotoxin RgIA, which contains multiple arginine residues, systematic replacement with D-amino acids revealed that a D-Arg substitution at the C-terminus significantly enhanced stability in serum. mdpi.com While peptides containing the this compound motif are often part of larger sequences, the principles of D-amino acid substitution remain relevant. For instance, the synthesis of peptides with the general formula AAₙₙ-(D)Phe-Arg-Trp-Gly-NH₂ has been described, where AAₙₙ is a non-natural amino acid. google.com These syntheses often utilize solid-phase methods on a resin support, coupling the amino acids sequentially. google.comgoogle.com
The rationale for these substitutions is not only to improve stability but also to explore the stereochemical requirements for receptor interaction. acs.orgnih.gov In some cases, a D-amino acid substitution can convert an agonist into an antagonist, as seen with modifications at the Phe position in the Ac-His-DPhe-Arg-Trp-NH₂ template. acs.org
| Parent Peptide/Sequence Motif | D-Amino Acid Substitution | Observed Effect | Reference |
|---|---|---|---|
| His-Phe-Arg-Trp (Melanocortin Pharmacophore) | Phe → DPhe | Core modification in potent synthetic agonists like MT-II and NDP-MSH. | acs.orgacs.org |
| α-Conotoxin RgIA (contains Arg) | Arg → D-Arg (at C-terminus) | Increased serum stability (half-life of ~4 hours). | mdpi.com |
| Ac-His-Xaa-Arg-Trp-NH₂ | Xaa = DNal(2') | Resulted in antagonists of the MC3 receptor. | acs.org |
| Trimer WRW-NH₂ | All L → All D | The resulting D-peptide had comparable antimicrobial activity to the L-peptide. | cambridge.org |
Other Side Chain and Backbone Modifications of this compound Analogs
Beyond stereochemical and backbone-extension modifications, a variety of other alterations to the side chains and peptide backbone of this compound-containing peptides have been explored to enhance their properties. These modifications aim to improve metabolic stability, constrain conformation, and refine biological activity. google.comresearchgate.net
Side Chain Modifications: The side chains of arginine and tryptophan are often targets for modification due to their chemical reactivity and importance in receptor interactions. During solid-phase peptide synthesis (SPPS), protecting groups are essential. For tryptophan, the indole side chain can be protected with a tert-butyloxycarbonyl (Boc) group to prevent modification during the cleavage of sulfonyl-based protecting groups from arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com The use of Fmoc-Trp(Boc)-OH is common in Fmoc-based chemistry to minimize side reactions. peptide.com For arginine, protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf are standard, although their removal can sometimes lead to side reactions with tryptophan if the indole is unprotected. google.compeptide.com
Other side chain modifications include the substitution of natural amino acids with unnatural ones to enhance properties like hydrophobicity. For example, replacing Valine with Norleucine (Nle), a non-natural analog of leucine, can improve metabolic stability. google.com
Backbone Modifications: Modifications to the peptide backbone itself are a powerful tool for creating robust peptidomimetics.
N-Methylation: The substitution of a glycine residue with N-methyl glycine (Sarcosine) constrains the peptide backbone by removing a hydrogen bond donor. google.com This modification can reinforce a desired conformation, such as a β-turn, leading to improved target recognition and stability. google.com However, N-methylation can also sometimes reduce biological activity by stabilizing an inactive conformation. researchgate.netresearchgate.net In one study, N-methylation of a backbone-cyclized peptide library based on the Phe-D-Phe-Arg-Trp-Gly sequence resulted in significantly reduced bioactivity. researchgate.net
Backbone Cyclization: Cyclizing a peptide by forming a covalent bond between atoms of the backbone, rather than side chains, can dramatically enhance stability and cell permeability while leaving the crucial side chains free for receptor interaction. researchgate.net A library of backbone-cyclized peptides derived from the Phe-(D)Phe-Arg-Trp-Gly sequence was developed to create metabolically stable analogs. researchgate.net
Peptide Bond Isosteres: Replacing a standard amide bond with a non-hydrolyzable mimic can prevent enzymatic cleavage. For example, (Z)-alkene dipeptide isosteres have been synthesized and incorporated into a pentapeptide containing an Arg-Trp sequence to create cis-peptide bond mimetics. nih.gov
These diverse modifications highlight the extensive chemical toolbox available for transforming the basic this compound sequence into highly specialized molecular probes and therapeutic candidates.
| Modification Type | Specific Modification | Example Peptide/Sequence | Purpose/Result | Reference |
|---|---|---|---|---|
| Side Chain Protection | Fmoc-Trp(Boc)-OH | Used in SPPS of Arg-containing peptides | Prevents sulfonyl modification of tryptophan during arginine deprotection. | peptide.com |
| Backbone Modification | Glycine → N-methyl Glycine | Compstatin analog | Constrains backbone, reinforces β-turn, improves hydrophobic interactions. | google.com |
| Backbone Modification | Backbone Cyclization | Library based on Phe-(D)Phe-Arg-Trp-Gly | To enhance metabolic stability and oral bioavailability. | researchgate.net |
| Backbone Modification | Peptide Bond Isostere | (Z)-alkene dipeptide isostere for Phe-Gly | Introduced a cis-peptide bond mimic; resulted in low bioactivity, indicating the importance of the trans-amide conformer. | nih.gov |
| Side Chain Modification | Peptoid Residue | Ac-Nle-Gly-Lys-NPhe-Arg-Trp-Gly-NH₂ | Creation of a peptoid-peptide hybrid. | figshare.com |
Structural and Conformational Characterization of Arg Trp Gly Sequences
Advanced Spectroscopic Techniques for Arg-Trp-Gly
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structures of peptides and proteins in solution, closely mimicking their native physiological environment. uzh.ch This technique relies on the magnetic properties of atomic nuclei and can reveal a wealth of information about molecular conformation, dynamics, and intermolecular interactions. For peptides containing the this compound sequence, NMR studies have been instrumental in defining their solution structures. For instance, the solution structure of alpha-melanocyte-stimulating hormone (α-MSH), which contains the this compound sequence, was determined using two-dimensional NMR spectroscopy and simulated-annealing calculations. nih.gov These studies revealed that α-MSH adopts a hairpin loop conformation that includes this conserved message sequence. nih.gov
The analysis of peptides like this compound begins with the assignment of proton (¹H) resonances in the NMR spectrum. univr.it One-dimensional (1D) NMR provides a basic fingerprint of the molecule, but for peptides, significant signal overlap often necessitates the use of two-dimensional (2D) NMR techniques to resolve individual proton signals. univr.it
Key 2D NMR experiments used in the study of peptides include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. core.ac.uk In the COSY spectrum of a peptide containing this compound, cross-peaks would connect the CαH and NH protons of each residue. core.ac.uk
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid. uzh.ch This is particularly useful for identifying the complete set of proton signals belonging to a specific amino acid, like the long side chains of arginine and tryptophan. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): When peptides are isotopically labeled (e.g., with ¹⁵N or ¹³C), HSQC spectra can be used to correlate protons with their directly attached heteroatoms. rsc.org This helps to resolve spectral overlap and provides additional anchor points for resonance assignment. rsc.org For example, an ¹H-¹⁵N HSQC spectrum displays correlations for each backbone amide group, as well as the side-chain amides of tryptophan, asparagine, and glutamine. univr.it
In the context of this compound containing peptides, these 2D NMR experiments allow for the sequential assignment of resonances, a critical first step in structure determination. univr.it For example, the structure of a cyclic decapeptide containing the Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly sequence was studied using two-dimensional ¹H NMR spectroscopy. nih.gov
Chemical shifts, the precise frequencies at which nuclei resonate, are highly sensitive to the local electronic environment. biorxiv.org Changes in these shifts, known as chemical shift perturbations (CSPs), can provide valuable information about conformational changes, ligand binding, or other molecular interactions. nih.gov
For peptides containing this compound, CSPs can be used to map interaction surfaces or to probe conformational dynamics. For instance, cation-π interactions between the arginine and tryptophan side chains can be investigated. biorxiv.org Such interactions would cause upfield shifts in the arginine and lysine (B10760008) side-chain resonances due to the diamagnetic anisotropic shielding from the nearby indole (B1671886) ring of tryptophan. biorxiv.org
The analysis of CSPs in response to changes in conditions (e.g., pH, temperature, or the addition of a binding partner) can reveal which residues are involved in a particular process. By monitoring the ¹H and ¹⁵N chemical shifts in an HSQC spectrum, researchers can identify residues that experience a change in their local environment. nih.gov For example, a study on the phosphatase Cdc25B used CSP analysis of point mutants to validate transient Arg-Trp cation-π interactions. biorxiv.org
Table 1: Representative Proton (¹H) Chemical Shift Ranges for Amino Acid Residues in Peptides
| Proton Type | Arginine (Arg) | Tryptophan (Trp) | Glycine (B1666218) (Gly) |
| NH (Amide) | ~8.3 ppm | ~8.2 ppm | ~8.4 ppm |
| CαH | ~4.3 ppm | ~4.7 ppm | ~3.9 ppm |
| CβH | ~1.8, 1.9 ppm | ~3.2, 3.3 ppm | N/A |
| Side Chain | γ-CH₂: ~1.6 ppmδ-CH₂: ~3.2 ppmε-NH: ~7.2 ppmη-NH₂: ~7.6 ppm | δ1-H: ~7.2 ppmε3-H: ~7.7 ppmζ2-H: ~7.5 ppmζ3-H: ~7.2 ppmη2-H: ~7.0 ppm | N/A |
Note: These are approximate values and can vary significantly depending on the local environment and secondary structure.
One-Dimensional and Two-Dimensional NMR Applications
Mass Spectrometry for this compound Structural Insights and Isomer Differentiation
Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the primary structure of peptides, including their amino acid sequence and post-translational modifications. Advanced MS techniques can also offer insights into the higher-order structure of peptides. acs.org
Electron Capture Dissociation (ECD) is a fragmentation method used in tandem mass spectrometry (MS/MS) that is particularly well-suited for studying non-covalent interactions and labile post-translational modifications. whiterose.ac.uknih.gov In ECD, multiply charged peptide ions capture low-energy electrons, leading to fragmentation of the peptide backbone with minimal disruption of non-covalent interactions. whiterose.ac.uk This allows for the preservation of structural information in the gas phase.
For peptides containing arginine, the location of the positive charge is a key factor in ECD fragmentation patterns. whiterose.ac.uk While it was initially thought that electrons are captured at the site of the charge, studies on arginine-containing peptides have shown that backbone N-Cα bond cleavage still occurs, suggesting that electrons can be captured elsewhere in the molecule. whiterose.ac.uk The presence of arginine can influence charge retention on fragment ions, with z-ions being predominantly observed due to preferential charge retention at the C-terminal basic residue. researchgate.net
ECD has also been shown to be sensitive to the stereochemistry of amino acids. For example, studies on the Trp-cage protein, which contains both arginine and tryptophan, demonstrated that ECD could distinguish between stereoisomers, with different fragment ion abundances observed for peptides containing D-amino acids compared to their all-L counterparts. acs.org This suggests that ECD can probe the tertiary structure of peptides in the gas phase. acs.org
Electrospray ionization (ESI) is a soft ionization technique commonly used to generate gas-phase ions of peptides for MS analysis. nih.gov The molecular mass of a peptide containing the this compound sequence can be precisely determined using ESI-MS. nih.gov
Tandem mass spectrometry (MS/MS) is used to sequence peptides. In this process, a specific peptide ion is isolated and then fragmented. The resulting fragment ions (typically b- and y-ions in collision-induced dissociation, CID) are then analyzed to determine the amino acid sequence. The presence of specific immonium ions in the MS/MS spectrum can help to confirm the presence of certain amino acids, such as tryptophan. resolvemass.ca
Table 2: Common Fragment Ions Observed in MS/MS of an this compound Peptide
| Ion Type | Sequence Fragment | Description |
| b-ions | Arg | N-terminal fragment containing the first residue. |
| Arg-Trp | N-terminal fragment containing the first two residues. | |
| y-ions | Gly | C-terminal fragment containing the last residue. |
| Trp-Gly | C-terminal fragment containing the last two residues. | |
| Immonium Ions | Trp | A characteristic low-mass ion indicative of the tryptophan residue. |
| Arg | A characteristic low-mass ion indicative of the arginine residue. |
The reactivity of amino acid side chains can also be probed using MS. The relative reactivity is generally Cys > Met > Trp > Tyr > Phe > ... > Arg > ... > Gly. nih.gov This information is useful in chemical labeling experiments designed to probe the solvent accessibility of different residues within a peptide's structure. researchgate.net
Electron Capture Dissociation (ECD) and Charge Localization Studies
Vibrational Spectroscopy (Infrared, Terahertz) for this compound Backbone Conformation and Dynamics
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Terahertz (THz) spectroscopy, offer powerful tools for investigating the structural dynamics and conformational properties of peptides like those containing the this compound sequence. These methods probe the vibrational modes of the peptide backbone and side chains, providing insights into secondary structure, intermolecular interactions, and collective motions.
Infrared and Raman spectroscopy, especially in the amide I region (around 1600–1700 cm⁻¹), are classic methods for determining peptide secondary structure. nih.govresearchgate.net The position of the amide I band (mainly C=O stretching) is a well-established indicator of conformations like α-helices, β-sheets, and random coils. However, the analysis of peptides containing large aromatic side chains like Tryptophan can be complex. Surface-Enhanced Raman Spectroscopy (SERS) studies have demonstrated that the presence of large side chains can increase the distance between the peptide backbone and a metal surface, potentially suppressing the amide I band signal. nih.gov The SERS spectra of a Trp-rich peptide show characteristic bands for the indole ring at 760 cm⁻¹ and 1010 cm⁻¹. nih.gov Computational studies combining quantum mechanics with molecular dynamics show that Raman Optical Activity (ROA) spectra are also sensitive to side-chain conformations of Arg and Trp, which can influence the spectral patterns arising from the peptide backbone. researchgate.net
X-ray Crystallography of Peptides Containing this compound Motifs
While a high-resolution crystal structure specifically for the isolated tripeptide this compound is not prominently available in the reviewed literature, the motif has been characterized within larger, biologically active peptide structures. For example, the sequence this compound is a component of a cyclic albumin-binding domain (cABD) peptide designed for medical imaging. nih.gov The structure of such complex peptides, often determined by methods like X-ray crystallography or advanced NMR spectroscopy, reveals the conformation of the this compound segment in a functionally relevant context.
Conformational Analysis and Dynamics of this compound
Intra- and Intermolecular Interactions: Hydrogen Bonding, Cation-Pi Interactions
The conformation of the this compound sequence is heavily governed by a network of non-covalent interactions, most notably cation-π interactions and hydrogen bonds.
The cation-π interaction between Arginine (Arg) and Tryptophan (Trp) is a dominant force in stabilizing protein and peptide structures. pnas.org This interaction occurs between the positively charged guanidinium (B1211019) group of the Arg side chain and the electron-rich π-system of the Trp indole ring. mdpi.complos.org It is an energetically significant interaction, with calculated contributions to stability estimated at approximately -2.9 ± 1.4 kcal/mol. pnas.orgnih.gov Structural analyses from protein databases show that over a quarter of all Trp residues participate in such interactions, frequently with Arg. pnas.org The typical geometry involves a planar, stacked arrangement where the guanidinium group is positioned parallel to the face of the indole ring, often within 6 Å. mdpi.comnih.gov This specific geometry allows the Arg side chain to simultaneously form hydrogen bonds with other residues while engaging in the cation-π interaction. mdpi.comnih.gov
Hydrogen bonding further defines the structure. The Trp side chain contains an N-H group on its indole ring that can act as a hydrogen bond donor. mdpi.comoup.com The peptide backbone itself provides multiple hydrogen bond donors (N-H) and acceptors (C=O) that can form both intramolecular bonds, leading to secondary structures like β-turns, and intermolecular bonds between different peptide chains. proteinstructures.comquora.com The side chain of Arginine is also a potent hydrogen bond donor. oup.comcambridgemedchemconsulting.com Quantum chemical calculations confirm that Arg can form multiple, strong hydrogen bonds, which play a crucial role in its interactions with other molecules, including ribonucleotide bases and other amino acid residues. jst.go.jpacs.org
| Interaction Type | Participating Groups | Key Geometric Features | Estimated Energy Contribution |
| Cation-π | Arg (Guanidinium group) & Trp (Indole ring) | Parallel, stacked geometry; distance < 6 Å. mdpi.comnih.gov | -2.9 ± 1.4 kcal/mol. pnas.orgnih.gov |
| Hydrogen Bond | Trp (Indole N-H) & Acceptor (e.g., Carbonyl O) | Planar configuration; Donor-Acceptor distance ~3 Å. mdpi.com | Variable, typically 2-5 kcal/mol. |
| Hydrogen Bond | Arg (Guanidinium N-H) & Acceptor | Can form multiple H-bonds simultaneously. oup.comcambridgemedchemconsulting.com | Strong, can be > 20 kcal/mol in salt bridges. cambridgemedchemconsulting.com |
| Hydrogen Bond | Peptide Backbone (N-H, C=O) | Defines secondary structures (e.g., β-turns). physics.gov.az | Variable. |
Influence of Amino Acid Sequence Context on Local and Global Conformation of this compound
The local and global conformation of an this compound motif is not determined in isolation but is profoundly influenced by the surrounding amino acid sequence. The neighboring residues dictate the steric and electrostatic environment, which in turn favors certain secondary structures and side-chain orientations.
Studies on melanocortin receptor ligands, which often contain an Arg-Trp sequence, demonstrate this principle. In analogues like Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2, the His-DPhe-Arg-Trp domain is considered the key pharmacophore. acs.org NMR and molecular dynamics simulations of these cyclic peptides show that the backbone conformation, including the presence of a β-turn spanning the Arg-Trp region, is a result of constraints imposed by the entire cyclic structure. physics.gov.azacs.org The interactions of His, Phe, and Trp side chains are major contributors to the conformational energy and stabilization of these structures. physics.gov.az
In intrinsically disordered proteins (IDPs), the local sequence has been shown to encode for backbone dynamics. elifesciences.org Predictive models indicate that Arg and Trp are among the amino acids that contribute most significantly to localized, slower dynamics, suggesting that interactions involving these residues are key drivers of conformational sampling. elifesciences.org The residues that flank the this compound motif can either enhance these interactions or disrupt them. For instance, placing bulky or charged residues nearby can alter the accessibility of the Arg and Trp side chains, affecting their ability to form the stabilizing cation-π and hydrogen bond networks. Conversely, small, flexible residues like Gly can provide the conformational freedom necessary for a motif to adopt a specific turn structure required for biological activity. pnas.orgnih.gov
Solvent Effects on this compound Conformations and Dynamics
The solvent environment plays a critical role in modulating the conformational landscape and dynamics of peptides. The properties of the solvent, such as polarity and hydrogen-bonding capacity, directly influence the stability of different peptide conformations by interacting with the backbone and side chains.
For peptides containing the this compound sequence, the large and chemically distinct side chains of Arg and Trp are particularly sensitive to the solvent. Tryptophan, with its large hydrophobic surface area, can engage in favorable interactions with certain organic solvents. mdpi.com Arginine, being charged, has strong interactions with polar solvents like water. In unfolded protein ensembles, large residues like Arg and Trp exhibit the greatest solvent-exposed areas, making their interactions with the solvent a key factor in the conformational state. nih.gov
Molecular Interactions and Biochemical Mechanisms of Arg Trp Gly Motifs
The tripeptide sequence Arginine-Tryptophan-Glycine (Arg-Trp-Gly) is a significant structural motif found in various biologically active peptides. Its constituent amino acids confer specific chemical properties that drive a range of molecular interactions, from receptor binding to the modulation of protein-protein interactions and participation in supramolecular chemistries. The positively charged guanidinium (B1211019) group of arginine, the large hydrophobic indole (B1671886) ring of tryptophan, and the conformational flexibility afforded by glycine (B1666218) collectively contribute to the motif's functional diversity.
Receptor Binding and Activation Mechanisms involving this compound
The this compound sequence is a recognized component of ligands that target G protein-coupled receptors (GPCRs), particularly the melanocortin receptors (MCRs). It is often found as part of the C-terminal sequence of melanocortin agonists, following the highly conserved His-Phe-Arg-Trp pharmacophore. nih.govnih.gov
The this compound motif is integral to the structure of potent melanocortin agonists. The endogenous ligand α-Melanocyte-Stimulating Hormone (α-MSH) itself contains the sequence ...His-Phe-Arg-Trp-Gly... nih.gov Synthetic analogues have been developed based on this core structure to enhance potency and selectivity for the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). nih.govmdpi.com
The interaction with these receptors is largely dictated by the preceding His-Phe-Arg-Trp core, which is considered the essential "message" sequence for receptor recognition and stimulation. nih.govresearchgate.netacs.org However, the C-terminal extension, including the this compound sequence, plays a crucial role in modulating affinity and subtype selectivity. For instance, the Arg and Trp residues within the core sequence establish key contact points within the receptor binding pocket. nih.govmdpi.com The guanidinium group of Arg interacts with acidic residues in the transmembrane helices, while the Trp indole ring engages with a hydrophobic cluster of receptor residues. mdpi.com The subsequent glycine residue can influence the peptide's conformation, such as contributing to the formation of a β-turn structure (e.g., this compound-Lys), which is important for proper orientation within the receptor binding site and subsequent activation. nih.gov
Studies on synthetic peptides have highlighted the importance of this region. A compound identified as JK1 (Ac-Nle-Gly-Lys-D-Phe-Arg-Trp-Gly-NH₂) proved to be a highly selective agonist for the MC4R, showing 90-fold and 110-fold selectivity over MC3R and MC5R, respectively, underscoring the role of the C-terminal sequence in defining the pharmacological profile. nih.gov
The binding of this compound-containing peptides to melanocortin receptors is a complex process involving a network of interactions. The arginine residue's positive charge is critical for electrostatic interactions with negatively charged residues in the receptor, such as aspartic acid, while the tryptophan's indole ring forms hydrophobic and aromatic stacking interactions. nih.govmdpi.com
Binding affinity and functional potency are quantified by parameters like the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the half-maximal effective concentration (EC₅₀). The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ serves as a foundational scaffold for many potent ligands. nih.govacs.org Research has shown that even tripeptides like Ac-DPhe-Arg-Trp-NH₂ can retain micromolar binding affinity and agonist activity, specifically at the hMC4R. ebi.ac.uk The addition of the glycine residue at the C-terminus, as seen in α-MSH and its analogues, can further refine these binding kinetics. nih.gov
The following table summarizes binding and functional data for selected peptides containing the Arg-Trp or this compound motif at various human melanocortin receptors.
| Peptide/Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Functional Potency (EC₅₀) |
| Ac-His-DPhe-Arg-Trp-NH₂ | hMC1R | 0.6 µM (IC₅₀) | Agonist |
| hMC4R | 1.2 µM (IC₅₀) | Agonist | |
| Ac-DPhe-Arg-Trp-NH₂ | hMC4R | 2.0 µM (IC₅₀) | Agonist |
| Ac-Nle-Gly-Lys-D-Phe-Arg-Trp-Gly-NH₂ (JK1) | MC3R | 90-fold less than MC4R | - |
| MC4R | Selective Agonist | - | |
| MC5R | 110-fold less than MC4R | - | |
| CycN-K6 | MC1R | 155 ± 16 nM (IC₅₀) | - |
| CycN-K7 | MC1R | 495 ± 101 nM (IC₅₀) | - |
| Compound 6 (Bicyclic) | hMC1R | 69 ± 5 pM (Kᵢ) | < 50 pM |
| hMC3R | 51 ± 6 nM (Kᵢ) | - | |
| hMC4R | 30 ± 3 nM (Kᵢ) | - | |
| α-MSH | mMC1R | 0.55 ± 0.09 nM | - |
| mMC3R | 5.37 ± 0.62 nM | - | |
| mMC4R | 0.79 ± 0.14 nM | - | |
| mMC5R | 0.44 ± 0.09 nM | - |
Data compiled from multiple sources. mdpi.comacs.orgnih.govebi.ac.ukuq.edu.aucsic.es This table is for illustrative purposes and represents a selection of findings.
Melanocortin receptors are canonical G protein-coupled receptors that couple to the Gαs protein subunit. nih.gov Upon agonist binding, the receptor undergoes a conformational change that activates Gαs, which in turn stimulates the enzyme adenylyl cyclase. nih.govnih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govgoogle.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response, such as melanin (B1238610) synthesis in the case of MC1R activation. mdpi.com Peptides containing the this compound motif, acting as agonists, trigger this cascade. nih.govnih.govnih.gov The potency (EC₅₀) of a ligand in stimulating cAMP production is a direct measure of its ability to activate this signal transduction pathway. uq.edu.au
Ligand-Receptor Recognition and Binding Kinetics
Protein-Protein Interaction (PPI) Inhibition and Modulation by Arg-Trp Motifs
The distinct chemical features of arginine and tryptophan make the Arg-Trp motif a potent mediator of protein-protein interactions (PPIs), particularly at membrane interfaces. This has been notably demonstrated in the context of bacterial cell wall synthesis.
The enzyme MraY translocase is an essential integral membrane protein in bacteria that catalyzes a key step in peptidoglycan biosynthesis. researchgate.netrsc.org It is the molecular target of the lysis protein E from bacteriophage ϕX174. nih.govcore.ac.uk The interaction between protein E and MraY, which leads to the inhibition of MraY and subsequent cell lysis, is mediated by a specific PPI. researchgate.netnih.gov
Structural modeling and genetic studies have identified a crucial Arg-Trp-x-x-Trp (RWxxW) motif within the transmembrane domain of protein E. researchgate.netnih.gov This motif interacts with a specific site on E. coli MraY, involving residues Glu-287 and Phe-288 located on transmembrane helix 9. nih.govnih.gov The interaction is thought to involve the cationic arginine and the aromatic tryptophan residues of the motif binding to this extracellularly accessible site on MraY. rsc.org
This discovery has led to the development of synthetic peptides and peptidomimetics based on the Arg-Trp motif that act as inhibitors of MraY. rsc.orgnih.gov These synthetic compounds have demonstrated both direct inhibition of MraY enzymatic activity and antimicrobial activity against various bacteria. researchgate.netrsc.org
| Compound Type | Target/Organism | Inhibitory Concentration |
| Synthetic RWxxW Pentapeptides | Particulate E. coli MraY | IC₅₀ 200–600 µM |
| Arg-Trp-octyl ester | E. coli | MIC 31 µg/mL |
| Lys-Trp-octyl ester | P. fluorescens | MIC₅₀ 5 µg/mL |
| Arg-Trp-decyl ester | P. fluorescens | MIC₅₀ 3 µg/mL |
| α-helix Peptidomimetic | Particulate MraY | IC₅₀ 140 µM |
| Triazinedione Peptidomimetic (6d) | Particulate MraY | IC₅₀ 48 µM |
Data compiled from multiple sources. researchgate.netrsc.orgnih.govnih.gov This table is for illustrative purposes and represents a selection of findings.
The finding that mutations in MraY at the proposed interaction site (e.g., F288L) confer resistance to both protein E and the synthetic Arg-Trp peptides provides strong evidence for this specific PPI mechanism. rsc.orgnih.gov
Supramolecular Host-Guest Interactions with this compound Sequences (e.g., Cucurbiturils)
The this compound sequence possesses ideal characteristics for participating in host-guest chemistry with macrocyclic hosts like cucurbit[n]urils (CBs). These barrel-shaped molecules have a hydrophobic inner cavity and two polar, carbonyl-lined portals. rsc.org This dual nature allows them to bind guest molecules through a combination of hydrophobic and electrostatic interactions. rsc.orgacs.org
The tryptophan residue of an this compound sequence is an excellent guest for the hydrophobic cavity of cucurbiturils, particularly CB nih.gov and CB rsc.org. acs.orgtrinity.edu The indole side chain fits snugly within the cavity, driven by the hydrophobic effect which involves the displacement of high-energy water molecules from the host's interior. nih.gov
Simultaneously, the arginine residue can engage in favorable ion-dipole interactions with the negatively polarized carbonyl portals of the cucurbituril (B1219460) host. rsc.orgnih.gov The stability of these interactions is often pH-dependent, with binding being stronger under acidic conditions where the arginine's guanidinium group is fully protonated. nih.gov The glycine residue, due to its minimal side chain, provides conformational flexibility, allowing the peptide to adopt a structure that optimizes the binding of both the Arg and Trp side chains with the host molecule.
This principle has been applied in the design of dynamic surfaces. For example, peptides containing an N-terminal Trp and an Arg-Gly-Asp (RGD) cell-adhesion sequence were captured on surfaces functionalized with CB rsc.org-viologen complexes. rsc.org The Trp residue forms a stable ternary complex with the CB rsc.org and viologen, effectively anchoring the peptide and its cell-adhesion motif to the surface. rsc.org This demonstrates how the specific host-guest recognition of the tryptophan residue within a peptide that also contains arginine can be harnessed for biomaterial applications.
Enzymatic Activities and Modulation by this compound
The this compound motif and its constituent amino acids play a significant role in the interactions between proteases and their substrates or inhibitors. The specificity of a protease is largely determined by the amino acid residues of the substrate that fit into the enzyme's binding pockets, denoted as P sites (P1, P2, P3, etc., extending from the cleavage site).
Studies on protease substrate specificity have revealed distinct preferences for or against arginine (Arg), tryptophan (Trp), and glycine (Gly) at various positions. For instance, analysis of substrate libraries for caspase-3 showed a disfavoring of Arg and Trp in the middle of the substrate window. pnas.org Conversely, the outer membrane protease OmpT from Escherichia coli exhibits a strong preference for Arg at the P1 position and a notable preference for Trp or Arg at the P3 and P4 positions. nih.gov Thrombin, a key enzyme in blood coagulation, preferentially cleaves after an Arg residue at the P1 position, with optimal cleavage sites often including Gly at the P2 and P1' positions. expasy.org Similarly, Factor Xa is highly specific for Arg at P1 and Gly at P2. expasy.org
In the context of protease inhibitors, the amino acid at the P1 position is critical. For example, replacing the P1 Gly in the BmSPI38 protease inhibitor with Arg or Lys significantly reduced its inhibitory activity against subtilisin, proteinase K, and elastase. mdpi.com This highlights the principle that substitutions at key positions can alter both the inhibitory strength and the specificity of an inhibitor. mdpi.com Trypsin, for example, has an acidic S1 pocket with a conserved aspartate residue that forms a salt-bridge with the basic side chains of Arg or Lys at the P1 position of a substrate, explaining its specificity. mdpi.com
Peptides containing Arg-Trp sequences have been investigated as inhibitors of specific enzymes. For example, synthetic dipeptides and pentapeptides based on Arg-Trp motifs have shown inhibitory activity against the bacterial translocase MraY. warwick.ac.uk A study on human dipeptidyl peptidase IV (hDPPIV) found that while the dipeptide Trp-Arg was an inhibitor, extending it to tripeptides (Trp-Arg-Xaa) resulted in uncompetitive inhibition, with Trp-Arg-Glu being the most potent. nih.gov
The following table summarizes the substrate specificities of several proteases, highlighting the roles of Arginine, Tryptophan, and Glycine.
Table 1: Protease Substrate Specificity Involving Arginine, Tryptophan, and Glycine This table is interactive. Click on the headers to sort the data.
| Protease | Preferred Residue(s) at P1 | Preferred Residue(s) at Other Positions | Disfavored Residues | Source(s) |
|---|---|---|---|---|
| Caspase-3 | - | P2: Small amino acids (Gly/Ala/Ser) | Middle of substrate window: Phe, His, Lys, Arg, Trp | pnas.org |
| OmpT | Arg | P1': Arg; P3: Arg or Trp; P4: Arg | - | nih.gov |
| Thrombin | Arg | P2: Gly; P1': Gly | - | expasy.orgpnas.org |
| Factor Xa | Arg | P2: Gly; P3: Glu or Asp; P4: Ile or Ala | - | expasy.orgpnas.org |
| Trypsin | Arg, Lys | - | - | mdpi.com |
| Fasciola hepatica Cathepsin L1 & L2 | Lys, Arg | P3': Trp, Phe | - | frontiersin.org |
| Plasmin | Lys, Arg | P2: Aromatic amino acids; P4: Lys | - | pnas.org |
| tPA | Arg | P2: Gly, Ala, Ser; P3: Aromatic amino acids (Phe, Tyr) | P4: Acidic amino acids | pnas.org |
| uPA | Arg | P2: Gly, Ala, Ser; P3: Small polar amino acids (Thr, Ser) | P4: Acidic amino acids | pnas.org |
The unique chemical properties of arginine, tryptophan, and glycine have made them attractive components in the design of artificial enzymes, or enzyme mimics. These synthetic molecules aim to replicate the catalytic efficiency and specificity of natural enzymes.
In the rational design of enzyme mimics, specific amino acids are chosen for their functional roles. Arginine, with its guanidinium group, is often incorporated to bind and activate anionic substrates, such as phosphates, through ion-pairing. ucl.ac.uk Tryptophan can be used for its hydrophobic and aromatic properties, which can facilitate binding to substrates or other parts of the mimic through π-π stacking and hydrophobic interactions. ucl.ac.ukmdpi.com Glycine provides conformational flexibility to the peptide backbone, which can be crucial for achieving the correct three-dimensional structure for catalysis.
One approach to creating enzyme mimics involves attaching dipeptides and amino acids to a polymer backbone. ucl.ac.uk For example, dipeptides like arginine-arginine have been studied for their ability to bind to transition state analogues of reactions, a key principle in enzyme catalysis. ucl.ac.uk In a combinatorial approach, amino acids including Arg and Trp were incorporated into a polymer scaffold to create a catalytic site. ucl.ac.uk
Another strategy uses supramolecular structures, like cyclodextrins or cucurbiturils, as scaffolds. ucl.ac.ukrsc.org These molecules have cavities that can bind guests, mimicking the active site of an enzyme. Peptides containing Trp and Arg can be designed to interact with these scaffolds and with specific targets. For instance, a peptide containing an N-terminal Trp for binding to a cucurbit expasy.orguril (Q8) complex and an Arg-Gly-Asp (RGD) sequence for cell binding was designed to control cell adhesion. rsc.org The Trp residue's interaction with the Q8 complex is a key part of this engineered system. rsc.org
The stability of peptides in biological environments is a critical factor for their therapeutic potential, and it is largely dictated by their susceptibility to enzymatic degradation by proteases. The this compound sequence, like any peptide, is subject to cleavage, and its stability depends on the specific proteases present and the sequence context.
General Degradation Pathways: Peptides can be degraded through several chemical pathways, including hydrolysis of peptide bonds, deamidation, and oxidation. nih.govsigmaaldrich.com
Hydrolysis: Peptide bonds are generally stable, but certain sequences are more labile. The bond C-terminal to an aspartic acid (Asp) residue is particularly susceptible to hydrolysis. nih.govsigmaaldrich.com The side chain of Trp can also undergo hydrolysis, forming kynurenine (B1673888). nih.govrsc.org
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can be deamidated, especially when followed by a Gly residue (e.g., Asn-Gly), which can alter the peptide's structure and function. sigmaaldrich.com
Oxidation: Methionine (Met) and cysteine (Cys) are prone to oxidation. sigmaaldrich.com Light can induce the oxidation of aromatic residues like Trp. mdpi.com
Enzymatic Degradation: The presence of Arg and Trp can make peptides targets for specific proteases. Trypsin, for instance, cleaves after Arg and Lys residues. mdpi.com Therefore, peptides containing these residues can be rapidly degraded by trypsin-like proteases. mdpi.com
However, the Arg-Trp motif is also found in peptides designed for enhanced stability. For example, studies on the degradation of luteinizing hormone-releasing hormone (LHRH), which contains a Trp-Ser-Tyr-Gly-Leu-Arg sequence, showed that a primary degradation pathway involves the cleavage of the Trp-Ser bond. nih.gov In another example, a fragment of adrenocorticotropic hormone (ACTH) containing a Phe-Arg-Trp-Gly sequence was studied, and its metabolites included Phe-Arg-Trp-Pro-Gly-Pro and Trp-Pro-Gly-Pro, indicating cleavage at specific sites. nih.gov
Strategies to improve the enzymatic stability of peptides containing these motifs include:
N-methylation: Modifying the peptide backbone by N-methylation can increase resistance to proteases. researchgate.net
Backbone cyclization: Creating cyclic peptides can enhance metabolic stability against intestinal enzymes. researchgate.net
Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can significantly increase peptide stability. researchgate.net
The Arg/N-degron pathway is a specific cellular degradation system that recognizes proteins and peptides based on their N-terminal residue. pnas.org This pathway targets proteins with N-terminal Arg, Lys, Leu, Phe, Trp, or Tyr for degradation by the ClpAP protease system in bacteria. pnas.org This highlights a specific mechanism by which peptides starting with Arg or Trp can be recognized and degraded within a cell.
Design of Enzyme Mimics Incorporating this compound
Other Biological Target Interactions and Pathways
Peptides containing the this compound motif, and more broadly those rich in arginine and tryptophan, are a significant class of antimicrobial peptides (AMPs). researchgate.net Their mechanism of action is primarily driven by the distinct and synergistic properties of the Arg and Trp residues. researchgate.netplos.org
The cationic guanidinium group of arginine plays a crucial role in the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. plos.orgacs.org This interaction is fundamental for bringing the peptide into close proximity with the bacterial cell surface. Molecular dynamics simulations and experimental data suggest that Arg can form extensive hydrogen bonds with the phosphate (B84403) head groups of membrane phospholipids, enhancing the peptide's membrane-disruptive activity. plos.orgacs.org The presence of Arg is often considered superior to lysine (B10760008) (another cationic residue) for antimicrobial potency, potentially due to the ability of the guanidinium group to form more stable bidentate hydrogen bonds. mdpi.com
The tryptophan residue, with its large, hydrophobic, and aromatic indole side chain, is critical for inserting the peptide into the lipid bilayer. researchgate.net Trp has a strong preference for the interfacial region of the membrane, positioning itself between the polar head groups and the nonpolar acyl chains. researchgate.netacs.org This insertion disrupts the local membrane structure, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. researchgate.netplos.org
The combination of Arg and Trp is particularly effective. The two residues can engage in cation-π interactions, where the cationic Arg side chain interacts favorably with the electron-rich indole ring of Trp. researchgate.netfrontiersin.org This interaction can stabilize the peptide's structure at the membrane interface and enhance its disruptive capabilities. researchgate.netcambridge.org Peptides rich in Arg and Trp are potent even at very short lengths due to these combined properties. researchgate.net
Some Arg-Trp containing peptides may also have intracellular targets. After disrupting the membrane, they can enter the cytoplasm and interfere with essential processes like nucleic acid or protein synthesis. researchgate.netfrontiersin.org For example, indolicidin, a Trp-rich AMP, can inhibit DNA synthesis. frontiersin.org
The following table presents examples of Arg-Trp containing antimicrobial peptides and their characteristics.
Table 2: Examples and Characteristics of Arg-Trp Containing Antimicrobial Peptides This table is interactive. Click on the headers to sort the data.
| Peptide/Class | Sequence/Composition | Key Features | Proposed Mechanism | Source(s) |
|---|---|---|---|---|
| Tritrpticin | VRRFPWWWPFLRR | Rich in Trp (3) and Arg (4) | Membrane disruption; potential intracellular targets | researchgate.net |
| Indolicidin | ILPWKWPWWPWRR-NH2 | Cationic, Trp-rich (13 residues) | Membrane disruption, inhibits DNA synthesis | researchgate.netfrontiersin.org |
| Lau-RIWR-NH2 | Lauroyl-Arg-Ile-Trp-Arg-NH2 | Arg-rich ultrashort cationic lipopeptide | Membrane permeabilization and disruption | plos.org |
| AOD Analogs | Designed from American Oyster Defensin | Arg-rich, contains Trp | Membrane perturbation via ionic interactions and hydrophobic insertion | nih.gov |
| Lactoferricin B | RRWQWRMKKLG | Cationic, contains Arg and Trp | Electrostatic interaction followed by membrane disruption; intracellular targets | researchgate.net |
| Octa 2 | RRWWRWWR | Arg- and Trp-rich | Inhibits Gram-positive and Gram-negative bacteria | frontiersin.org |
Tryptophan is an essential amino acid and the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). researchgate.netnih.gov Serotonin is a crucial modulator of a wide array of neurological processes, including sleep, mood, cognitive function, and behavior. researchgate.net Consequently, peptides containing tryptophan, such as those with an this compound sequence, can be considered in the context of their potential to influence serotonergic pathways, primarily through the bioavailability of tryptophan itself.
The transport of tryptophan across the blood-brain barrier is a rate-limiting step for central serotonin synthesis. nih.gov Tryptophan competes with other large neutral amino acids (LNAAs), such as branched-chain amino acids (BCAAs), for the same transport system. nih.gov Therefore, the presence of tryptophan-containing peptides in the bloodstream could theoretically influence brain tryptophan levels and, subsequently, serotonin production.
While the direct neurotransmitter or neuromodulatory roles of the tripeptide this compound are not established, the constituent amino acids have recognized roles in the nervous system.
Tryptophan (Trp): As mentioned, it is the direct precursor to serotonin. researchgate.net It is also a precursor for other neuroactive molecules like melatonin (B1676174) (involved in sleep regulation) and kynurenine. researchgate.net Metabolites of the kynurenine pathway can modulate immune responses in the central nervous system. researchgate.net
Arginine (Arg): Arginine is the precursor for the synthesis of nitric oxide (NO), a gaseous signaling molecule that acts as a neurotransmitter and neuromodulator involved in processes like synaptic plasticity, neurodevelopment, and blood flow regulation.
Glycine (Gly): Glycine itself is a major inhibitory neurotransmitter in the spinal cord and brainstem. It acts on its own specific receptors (GlyRs). It also functions as a mandatory co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity throughout the brain. nih.gov
The combination of these three amino acids in a single peptide motif brings together precursors for three distinct neurotransmitter systems (serotonergic, nitrergic, and glycinergic). While the peptide itself may be primarily subject to degradation, its breakdown products could serve as substrates for these pathways. For instance, the degradation of an ACTH fragment, H-Phe-Arg-Trp-Gly-OH, has been studied, indicating that such peptides are processed in biological systems, releasing smaller fragments and constituent amino acids. oup.com
Structure Activity Relationship Sar Studies and Rational Design of Arg Trp Gly Analogs
Design Principles for Modulating Arg-Trp-Gly Functionality
The modification of peptides containing the this compound sequence is guided by several key design principles aimed at enhancing their therapeutic potential. These strategies involve systematically altering the primary sequence, imposing conformational constraints, and modifying the peptide's termini to improve interactions with target receptors and increase metabolic stability.
Positional Scanning and Amino Acid Substitutions within this compound Context
Research has shown that substitutions at each position can dramatically alter potency and selectivity. For instance, in the tetrapeptide template Ac-His-DPhe-Arg-Trp-NH₂, modifications at the Arg and Trp positions have been explored. Substituting the Arginine residue with Alanine, Lysine (B10760008), homoArginine, or Proline resulted in a spectrum of agonist activities, ranging from no change to a 25-fold decrease in potency, depending on the specific ligand and melanocortin receptor subtype. nih.gov Similarly, replacing the Tryptophan residue with Alanine, Nal(2'), DNal(2'), or Biphenylalanine (Bip) led to up to a 33-fold decrease in agonist potency at the mouse melanocortin-1 receptor (mMC1R). nih.gov
Furthermore, the chirality of the amino acids is a critical determinant of activity. It is well-documented that in melanocortin agonists, inverting the chirality of the Phenylalanine residue preceding the Arg-Trp motif from the natural L-form to the D-form (DPhe) dramatically increases receptor potency. acs.org Truncation studies have also revealed that while Ac-His-DPhe-Arg-Trp-NH₂ is a potent agonist at multiple melanocortin receptors, the tripeptide Ac-DPhe-Arg-Trp-NH₂ retains micromolar activity at several of these receptors, highlighting the importance of this core sequence. nih.gov
The following table summarizes findings from substitution studies on a melanocortin tetrapeptide, illustrating the impact of modifying the Trp position.
| Compound | Modification at Trp4 Position | mMC1R Agonist Potency (EC50, nM) | mMC5R Agonist Potency (EC50, nM) |
| 1 | Trp (parent) | 1300 | 1100 |
| 2 | 3-Benzothienyl-alanine (3Bal) | 1200 | 1100 |
| 3 | Tetrahydroisoquinoline (Tic) | >10,000 | >10,000 |
| 4 | L-Nal(2') | 1400 | 1100 |
| 5 | D-Nal(2') | 1100 | 1300 |
| 6 | Biphenylalanine (Bip) | 1000 | 1200 |
| Data adapted from a study on tetrapeptides based on the Ac-Trp-(pI)DPhe-Arg-Trp-NH₂ template. acs.org |
Conformational Constraints and Cyclization Effects on this compound Activity
Linear peptides often suffer from metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, conformational constraints are introduced, most commonly through cyclization. nih.gov This strategy "locks" the peptide into a more defined and biologically active conformation, potentially enhancing its interaction with the target receptor and improving stability against enzymatic degradation. nih.govcore.ac.uk
Several cyclization strategies have been applied to peptides containing the this compound sequence:
Side Chain to Side Chain Cyclization: This involves creating a covalent bond between the side chains of two amino acids, often forming a lactam bridge. For example, the potent melanocortin agonist MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) features a lactam bridge between Asp and Lys residues, which constrains the core pharmacophore. nih.gov
Backbone Cyclization: This innovative approach creates a cycle involving the peptide backbone atoms, which can significantly enhance metabolic stability and, in some cases, improve intestinal permeability. researchgate.netnih.gov Studies on a peptide-peptoid hybrid library based on the Phe-D-Phe-Arg-Trp-Gly sequence demonstrated that backbone cyclization conferred remarkable stability in serum and against enzymatic degradation. nih.gov
Disulfide Bridges: Incorporating two Cysteine residues at strategic positions allows for the formation of a disulfide bond, creating a cyclic structure. This method has been used to generate cyclic analogs of peptides containing the Arg-His-D-2Nal-Arg-Trp-Gly sequence. vulcanchem.com
However, the effect of cyclization is not universally positive. While it can stabilize a bioactive conformation, it can also lock the peptide in an inactive state. For instance, N-methylation of backbone-cyclized peptides based on a Phe-D-Phe-Arg-Trp-Gly analog resulted in a significant reduction in biological activity, suggesting that the added rigidity destabilized the active conformation. nih.gov In another study involving integrin-binding peptides, cyclization increased potency against the αIIbβ3 integrin but decreased it against the α5β1 integrin, indicating that the conformational preference is receptor-specific. pnas.org
| Peptide Type | Sequence Context | Effect of Cyclization | Reference |
| Melanocortin Analog | Phe-D-Phe-Arg-Trp-Gly | Increased metabolic stability | nih.gov |
| Melanocortin Analog | Phe-D-Phe-Arg-Trp-Gly | N-methylated cyclic analogs showed reduced bioactivity | nih.gov |
| Integrin Inhibitor | RGD-containing with Gly-Trp | Increased potency for αIIbβ3, decreased for α5β1 | pnas.org |
| Chimeric Peptide | His-Phe-Arg-Trp-Glu-Val-Val-Gly-NH₂ | Reduced conformational freedom | nih.gov |
Terminal Modifications and Derivatization of this compound Containing Peptides
Modifications at the N- and C-termini of peptides are a cornerstone of peptidomimetic design, primarily aimed at blocking the action of exopeptidases (aminopeptidases and carboxypeptidases) and thus enhancing metabolic stability. researchgate.net
Common terminal modifications include:
N-terminal Acetylation (Ac-): This modification neutralizes the positive charge of the N-terminal amine and prevents degradation by aminopeptidases. It is a feature of many synthetic melanocortin agonists, such as Ac-His-DPhe-Arg-Trp-NH₂. nih.gov
C-terminal Amidation (-NH₂): Replacing the C-terminal carboxylic acid with an amide group removes the negative charge and increases resistance to carboxypeptidases. This modification is also prevalent in numerous bioactive peptide analogs, including those containing the this compound sequence. vulcanchem.com
Correlation of this compound Structure with Biological Activity and Selectivity
The rational design of peptide analogs hinges on establishing a clear correlation between specific structural features and the resulting biological activity and receptor selectivity. For peptides containing the this compound motif, extensive SAR studies have provided a wealth of data linking chemical modifications to pharmacological outcomes. nih.govebi.ac.uk
The core His-Phe-Arg-Trp sequence is widely recognized as the critical pharmacophore for melanocortin receptor activation. acs.org However, the nature of the biological response (agonist, partial agonist, or antagonist) and the selectivity for different receptor subtypes can be modulated by subtle structural changes. For example, substitutions at the Phe position in the Ac-His-DPhe-Arg-Trp-NH₂ template have yielded compounds with varied activities. The introduction of a para-iodine atom on the DPhe ring [(pI)DPhe] can result in partial agonism or antagonism at the melanocortin-3 and -4 receptors (MC3R and MC4R). acs.org
Cyclization is a powerful tool for modulating selectivity. The linear peptide Bu-His-DPhe-Arg-Trp-Gly-NH₂ is a non-selective melanocortin agonist. ebi.ac.ukebi.ac.uk However, cyclization of related sequences has been shown to produce ligands with high selectivity for specific receptor subtypes. This is because different receptor subtypes may favor distinct ligand conformations, and cyclization can pre-organize a peptide into a conformation that is preferred by one receptor over others. nih.gov
The table below presents examples of how structural modifications in peptides containing the Arg-Trp sequence influence their activity and selectivity at melanocortin receptors.
| Peptide Analog | Key Structural Modification | Biological Activity Profile | Receptor Selectivity |
| Penta-5-BrAtc(6)-DPhe(7)-Arg(8)-Trp(9)-Gly(10)-NH₂ | Substitution of His with 5-Br-Atc | Potent agonist | Selective for hMC4R; inactive at hMC1R, hMC3R, hMC5R |
| H-Phe-c[Asp-Pro-d-Nal(2')-Arg-Trp-Gly-Lys]-NH₂ | N-terminal aromatic substitution and cyclization | Antagonist | Selective for hMC4R |
| H-d-Phe-c[Asp-Pro-d-Phe-Arg-Trp-Lys]-NH₂ | N-terminal D-aromatic substitution and cyclization | Partial agonist | Selective for hMC3R |
| Ac-His-DNal(2')-Arg-Trp-NH₂ | Substitution of DPhe with DNal(2') | Antagonist | mMC3R antagonist |
| Data compiled from multiple studies. acs.orgnih.govebi.ac.uk |
These examples demonstrate that a deep understanding of the structural requirements of the target receptor allows for the rational design of ligands with tailored pharmacological profiles, transforming a non-selective agonist into a highly selective one, or even converting an agonist into an antagonist.
Identification of Minimal Active Sequences and Pharmacophores from this compound Research
A key goal of SAR studies is to distill a large, complex peptide into its smallest, fully functional core. This "minimal active sequence" contains the essential residues—the pharmacophore—required for biological activity. unina.it Research on melanocortins has been particularly successful in this area, identifying a conserved pharmacophore that includes the Arg-Trp sequence.
Early studies using frog and lizard skin bioassays determined that the central tetrapeptide sequence, His-Phe-Arg-Trp, was the minimal sequence required for measurable melanotropic activity, although it was significantly less potent than the full-length hormone. nih.gov The addition of a C-terminal Glycine (B1666218) to form His-Phe-Arg-Trp-Gly enhanced potency, indicating that Glycine contributes to the activity of the native hormone. nih.gov
Further truncation studies have refined this understanding. It was found that for some stereochemical combinations, a tripeptide was sufficient. For instance, Ac-DPhe-Arg-Trp-NH₂ was identified as a tripeptide agonist, suggesting that for certain structural arrangements, the His residue is not strictly required for activity. nih.gov These findings indicate that different pharmacophore models may exist depending on the specific structure and stereochemistry of the peptide. nih.gov
The identification of these minimal sequences and pharmacophores is invaluable for drug design. They serve as templates for creating smaller, more drug-like peptidomimetics or small molecules that replicate the essential interactions of the parent peptide but possess improved pharmacokinetic properties. nih.govresearchgate.net
Computational Assistance in this compound SAR Analysis and Lead Optimization
Modern drug discovery efforts are increasingly reliant on computational methods to accelerate the design and optimization of new therapeutic agents. In the study of this compound containing peptides, computational modeling has become an indispensable tool for understanding complex SAR data and guiding the rational design of new analogs. researchgate.net
Computational approaches used in this field include:
Molecular Modeling and Dynamics: These methods are used to predict the three-dimensional structures of peptides and their conformational preferences. nih.govresearchgate.net For example, molecular modeling of melanocortin agonists suggested a reverse-turn conformation in the His-Phe-Arg-Trp pharmacophore region, which is stabilized by interactions between the aromatic rings of Phe and Trp. nih.govnih.gov This insight helps explain why certain substitutions or cyclizations that favor this turn structure lead to higher potency.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By analyzing a set of analogs, a QSAR model can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: This technique identifies the common spatial arrangement of essential chemical features (the pharmacophore) required for activity from a set of active ligands. unina.it This model can then be used to screen virtual libraries for novel scaffolds that match the pharmacophore, or to guide the modification of existing leads. researchgate.net For instance, parallel SAR studies on pyrrolidine (B122466) bis-cyclic guanidine (B92328) compounds helped identify the common pharmacophore required for MC3R agonism. researchgate.net
Receptor Homology Modeling and Docking: In the absence of an experimentally determined receptor structure, a homology model can be built based on the structure of a related protein. Ligands can then be "docked" into the modeled binding site to predict binding modes and affinities, providing a structural hypothesis for the observed SAR. nih.gov
These computational tools provide a powerful synergy with experimental SAR studies. They allow researchers to visualize and understand the molecular basis for activity and selectivity, generate testable hypotheses, and optimize lead compounds more efficiently than through empirical screening alone. nih.govatu.edu
Development of Peptidomimetics and Analogs Based on Arg Trp Gly Motifs
Strategies for Arg-Trp-Gly Peptidomimetic Design
The design of peptidomimetics based on the this compound motif involves a range of strategies aimed at retaining the key pharmacophoric elements while improving drug-like properties. These strategies often focus on constraining the peptide's conformation to mimic its bioactive state, thus enhancing binding affinity and selectivity for its target receptor. upc.eduasianpubs.org Common approaches include the incorporation of unnatural amino acids, cyclization, and modification of the peptide backbone. ashpublications.orgnih.gov
The this compound sequence can be part of larger secondary structures like α-helices and β-turns, which are pivotal in protein-protein interactions. nih.govuzh.ch Consequently, a key strategy in peptidomimetic design is to create scaffolds that mimic these conformations.
β-Turn Mimicry: The Glycine (B1666218) residue, with its conformational flexibility, is frequently found in β-turns. psu.edu This makes the this compound sequence a prime candidate for designing β-turn mimetics. Strategies to stabilize a β-turn conformation include:
Cyclization: Creating a covalent bridge between different parts of the peptide can enforce a turn. This can be achieved through side-chain to side-chain, head-to-tail, or backbone-to-side chain cyclization. asianpubs.org For instance, cyclic analogs of melanocortin agonists, which often contain an Arg-Trp sequence, have shown high potency due to the cyclic constraints positioning the key residues favorably. drugdesign.org
Incorporation of D-amino acids: The use of D-amino acids, particularly D-proline, is a well-established method for inducing reverse turns in a peptide sequence. nih.gov
Turn Mimetics: Non-peptide scaffolds can be designed to present the Arg and Trp side chains in a spatial arrangement that mimics a natural β-turn.
α-Helix Mimicry: When the this compound motif is part of an α-helical structure, strategies to stabilize this conformation are employed. These include:
Peptide Stapling: This involves creating a covalent cross-link between amino acid side chains, often at the i and i+4 or i and i+7 positions, to lock the peptide into a helical conformation. uu.nl
Foldamers: These are oligomers made from non-natural building blocks that have a strong tendency to adopt a specific secondary structure, such as a helix. ebi.ac.uk β-peptide foldamers, for example, can mimic the α-helical display of side chains while being resistant to proteolysis. ebi.ac.uk
Hydrogen Bond Surrogates (HBS): This approach replaces a labile main-chain hydrogen bond with a more stable covalent linkage to nucleate and stabilize an α-helix. acs.org
Research into an Arg-Trp-x-x-Trp motif, which shares the critical Arg-Trp component, has led to the synthesis of α-helix peptidomimetic analogs with improved antibacterial activity. researchgate.netnih.gov
Modifying the peptide backbone is a powerful strategy to enhance the stability, permeability, and activity of this compound analogs. researchgate.netrsc.org
N-Methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone (N-methylation) can increase resistance to proteases and improve membrane permeability. researchgate.net However, this modification can also alter the peptide's conformation, sometimes leading to reduced biological activity if the new conformation is not favorable for receptor binding. researchgate.netnih.gov In a study on a backbone cyclic library based on the Phe-D-Phe-Arg-Trp-Gly sequence, N-methylation led to a significant reduction in biological activity, suggesting that it either destabilized the active conformation or stabilized an inactive one. researchgate.netnih.gov
Backbone Cyclization (BC): Connecting atoms within the peptide backbone via a linker to form a ring is another effective method to constrain the peptide and enhance metabolic stability. nih.gov A study on a library of backbone cyclic peptides based on the Phe-D-Phe-Arg-Trp-Gly-NH2 sequence demonstrated that this approach could yield compounds with high intestinal permeability and stability. nih.gov The lead compound from this library, BL3020-1, showed oral activity in mice. nih.gov
Below is a table summarizing the effects of backbone modifications on a Phe-D-Phe-Arg-Trp-Gly analog library.
| Compound | Modification | Target Receptor | Activity (EC50, nM) | Key Finding |
|---|---|---|---|---|
| BL3020-1 | Backbone Cyclization | mMC4R | 1.1 ± 0.2 | High stability and oral activity. |
| BL3020-17 | Backbone Cyclization | mMC4R | 0.4 ± 0.1 | Improved activity over BL3020-1 but not selective. |
| N-Me analogs | N-Methylation of Backbone Cyclic Peptides | mMC3R, mMC4R, mMC5R | Reduced activity | N-methylation destabilized the active conformation. |
Mimicking Helical and Turn Conformations with this compound Inspired Structures
Rational Design of Potent and Selective Ligands incorporating this compound Features
Rational design of peptidomimetics leverages the understanding of structure-activity relationships (SAR) to create ligands with improved potency and selectivity. nih.gov This approach often starts with identifying the minimal peptide sequence required for activity and the key pharmacophoric residues. For many melanocortin receptor ligands, the His-Phe-Arg-Trp sequence is considered the core pharmacophore, with the Arg-Trp dipeptide being crucial for activity. drugdesign.orgnih.gov
Strategies in rational design include:
Systematic Amino Acid Substitution: Replacing amino acids in the sequence with natural or unnatural counterparts to probe the structural requirements for activity. For example, substituting the histidine in a Bu-His-DPhe-Arg-Trp-Gly-NH2 template led to the discovery of potent and selective hMC4R agonists. ebi.ac.uk
Conformational Constraint: As discussed previously, introducing constraints through cyclization or other modifications can lock the peptide into its bioactive conformation, leading to higher potency and selectivity. upc.edu Cyclic analogs of the Arg-Gly-Asp (RGD) motif have been designed to be selective for different integrin receptors by controlling the conformation of the RGD loop. upc.edumdpi.com
Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that can present the key side chains (e.g., Arg and Trp) in the correct 3D orientation.
A study on analogs of an Arg-Trp-x-x-Trp motif demonstrated that α-helix peptidomimetics with two aromatic substituents could mimic the key interactions and showed improved antibacterial activity and inhibition of the MraY enzyme. researchgate.net
The table below presents examples of rationally designed ligands based on sequences containing the Arg-Trp motif.
| Compound | Sequence/Structure | Target | Key Design Feature | Observed Activity |
|---|---|---|---|---|
| MT-II | Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 | Melanocortin Receptors | Cyclic peptide to constrain the pharmacophore. | Potent agonist with prolonged biological potency. upc.edu |
| SHU-9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2 | MC3R/MC4R | Substitution of D-Phe with D-Nal(2'). | Potent antagonist. nih.gov |
| AST3-88 | Engineered template with a heterocyclic reverse turn mimetic at the Trp residue. | MC4R | Backbone modification at Trp to stabilize a reverse turn. | Potent and selective MC4R agonist with enhanced stability. acs.orgnih.gov |
Peptidomimetic Libraries and High-Throughput Screening for this compound Analogs
The development of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the discovery of novel peptidomimetics. acs.org Instead of designing single compounds, large libraries of related molecules can be synthesized and screened for activity against a biological target.
Peptidomimetic Libraries: These libraries can be designed to explore a vast chemical space around a core motif like this compound. acs.org Libraries can be created with variations in:
Amino acid sequence, including the use of D-amino acids and other non-natural amino acids. nih.govacs.org
The length and composition of linkers in cyclic peptides.
The nature and position of backbone modifications.
Different non-peptidic scaffolds.
For example, a comprehensive small molecule library can be designed to mimic the three major recognition motifs in protein-protein interactions: the α-helix, β-turn, and β-strand. acs.org Such libraries can be screened against targets where an this compound motif is known or suspected to be part of the binding epitope.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands or even millions of compounds for their ability to interact with a target. nih.gov For this compound analogs, HTS assays can be developed to measure:
Binding affinity to a receptor or enzyme.
Inhibition of a protein-protein interaction.
Functional activity, such as agonist or antagonist effects.
A study on clot retraction utilized an HTS assay to screen over 9,700 compounds from drug-repurposing libraries, demonstrating the power of this approach to identify small-molecule inhibitors. ashpublications.org Another innovative platform uses fiber-optic array scanning technology to screen bead-based libraries of up to a billion compounds at an extremely high rate. nih.govacs.org
The combination of combinatorial library synthesis and HTS provides an unbiased approach to discovering novel and potent this compound analogs that may not have been identified through rational design alone. acs.org
Computational Chemistry and Molecular Modeling of Arg Trp Gly Systems
Molecular Dynamics (MD) Simulations of Arg-Trp-Gly Containing Peptides
Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides like this compound, MD simulations provide insights into their conformational flexibility, interactions with their environment, and the thermodynamic basis of their functions. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that map the peptide's structural evolution.
The conformational landscape of a peptide dictates its ability to interact with binding partners. Due to their inherent flexibility, peptides containing the this compound sequence can adopt a wide range of structures in solution. MD simulations are employed to sample this conformational space extensively.
Detailed research has shown that peptides are highly dynamic, and even short sequences can cover a broad region of conformational space. pnas.org For instance, simulations of peptides containing Arg and Trp residues have highlighted their significant flexibility, sometimes showing large standard deviations in conformational sampling, which indicates a diverse structural ensemble. nih.gov The sequence His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, for example, was studied to determine its biologically relevant conformation. researchgate.net
To manage the vast conformational space and enhance sampling of biologically relevant states, various advanced MD techniques are used:
Restrained Molecular Dynamics (RMD): This method uses experimental data, such as Nuclear Overhauser Effect (NOE) distances from NMR, as constraints to guide the simulation towards conformations consistent with experimental observations.
Time-Averaged Restrained Molecular Dynamics (TARMD): An extension of RMD where restraints are applied to the time-averaged properties of the simulation, which can better represent the dynamic nature of peptides. nih.gov
Accelerated Molecular Dynamics (aMD): This technique modifies the potential energy surface to reduce energy barriers, allowing the peptide to explore its conformational space more rapidly. acs.orgnih.gov
Once simulation trajectories are generated, they are analyzed using various methods to extract meaningful information. grafiati.com Common analysis techniques include:
Root-Mean-Square Deviation (RMSD): To measure the average distance between the atoms of superimposed peptide structures, tracking structural stability and deviation from a reference state. nih.gov
Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the dominant modes of motion within the peptide from the MD trajectory. Studies on cyclic peptides containing Arg and Trp have used PCA to characterize the conformational space, often revealing a large number of minima on the potential energy surface, indicative of a very diverse ensemble of structures. acs.orgnih.gov
Ramachandran Plots: To analyze the distribution of the backbone dihedral angles (φ and ψ), revealing the preference for secondary structure elements like helices or sheets. pnas.orgresearchgate.net
Table 1: Summary of MD Simulation Studies on Arg-Trp Containing Peptides This table is interactive. Click on the headers to sort the data.
| Peptide System | Simulation Technique | Key Analysis Methods | Major Findings | Citations |
|---|---|---|---|---|
| Cyclic [Ser-Tyr-Ser-Met-Glu-His-Phe-Arg -Trp -Gly ] | RMD, TARMD | NOE violations | TARMD provided better fits to experimental NOE data than RMD. The peptide is highly flexible. | nih.gov |
| Cyclic (Arg -Arg -Trp -Trp -Arg -Phe) | aMD | PCA, RMSD | The peptide exhibits a very diverse conformational ensemble with a high number of rapidly interchanging states. | acs.orgnih.gov |
| Trp -Arg dipeptide | Standard MD | Standard deviation analysis | Found to have large conformational standard deviations, suggesting significant flexibility. | nih.gov |
| Fmoc-Phe-Phe-Arg -CONH2 | Standard MD | Ramachandran plots, RDF | Residues showed a preference for helical conformations; water organization differs significantly around Arg compared to His. | researchgate.net |
| Ac-Arg -Thr-Lys-Ser-Arg -Glu-Trp -Ala-Gly -NH2 | Standard MD | RMSD, Salt-bridge analysis | Trajectory analysis was used to quantify interactions like salt bridges and H-bonds between the peptide and a 14-3-3 protein. | nih.gov |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. rjpbcs.com For peptides containing the this compound motif, docking studies are crucial for understanding how they interact with biological targets such as G-protein coupled receptors (GPCRs) or enzymes.
The process typically involves placing the peptide ligand into the binding site of a receptor and evaluating the fit using a scoring function. This function estimates the binding affinity by calculating interaction energies, which include terms for electrostatic interactions, van der Waals forces, and hydrogen bonding. bioinformation.net The conserved His-Phe-Arg-Trp motif, which includes the Arg-Trp sequence, is essential for the activation of melanocortin receptors (MCRs), and docking studies have been performed to model the interaction of related peptides with the MC4R. nih.gov
Key residues in the this compound sequence play distinct roles in receptor binding:
Tryptophan (Trp): The large, aromatic indole (B1671886) side chain of tryptophan is frequently involved in crucial π-π stacking and hydrophobic interactions within the receptor's binding pocket. rjpbcs.comresearchgate.net Its large, nonpolar surface area contributes significantly to the stability of protein-protein and peptide-receptor interactions. rsc.org
Arginine (Arg): The long, positively charged guanidinium (B1211019) group of arginine is critical for forming strong electrostatic interactions, such as salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) or hydrogen bonds with polar groups on the receptor. rjpbcs.com
Following docking, binding free energy calculations are often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimate of the binding affinity. These calculations typically involve running MD simulations of the ligand-receptor complex to sample relevant conformations.
Table 2: Examples of Arg-Trp Interactions in Ligand-Receptor Binding This table is interactive. Click on the headers to sort the data.
| System | Method | Key Interacting Residues | Interaction Type | Findings | Citations |
|---|---|---|---|---|---|
| α-MSH analogue - MC4R | Molecular Docking (RosettaLigand) | His-Phe-Arg -Trp motif | Multiple (H-bonds, electrostatic) | The HFRW motif is a conserved element necessary for MCR activation. | nih.gov |
| Trp -containing peptides - Q8·MV | Isothermal Titration Calorimetry (ITC) | N-terminal Trp , proximal amine | Hydrophobic, cation-π | Q8·MV binds selectively to peptides with an N-terminal Trp, with a Ka of 1.3 × 105 M−1 for H-Trp -Gly -Gly -OH. | rsc.org |
| AT1 Antagonists - AT1 Receptor | Molecular Docking | Arg 167, Trp 253 | H-bonding, pi-stacking | Arg and Trp were identified as key amino acids in the binding site for non-peptide antagonists. | rjpbcs.com |
The biological environment of a peptide is aqueous, and the explicit inclusion of solvent molecules, typically water, in MD simulations is critical for accuracy. nih.gov Water molecules are not a passive medium; they actively participate in hydrogen bonding with the peptide and mediate interactions, influencing its conformation and dynamics. Simulations often use explicit water models like TIP3P. acs.orgnih.gov
The specific interactions of the this compound residues with their environment are also of interest:
Solvation of Arginine: The charged guanidinium group of arginine interacts strongly with polar water molecules. The organization of water around an arginine residue can be quantified using the radial distribution function (RDF), which reveals the probability of finding a water molecule at a certain distance from the residue. researchgate.net In membrane environments, the arginine side chain often remains in contact with the polar lipid headgroups. acs.org
Solvation of Tryptophan: The large, hydrophobic indole ring of tryptophan has limited favorable interactions with water, contributing to the hydrophobic effect that often drives the burial of this residue within a protein core or a receptor binding site. nih.gov
Aqueous vs. Gas Phase: The relative binding affinities and reactivity of amino acids can change significantly between the gas phase and an aqueous solution. In one study, the binding affinity ranking of amino acids to a gold nanocluster changed when moving from a gas-phase model to an aqueous solvation model, although Arg and Trp remained high on the list in both environments. acs.org
Ligand-Receptor Docking and Binding Free Energy Calculations for this compound Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory) for this compound
While MD simulations rely on classical mechanics, quantum chemical (QC) calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying systems like the this compound tripeptide. austinpublishinggroup.comjps.jp
DFT calculations can determine the distribution of electrons within the this compound peptide, providing insights into its chemical reactivity. longdom.org From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. aip.org
Key reactivity descriptors include:
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack by measuring the change in electron density when an electron is added or removed. aip.org
Chemical Hardness and Softness: These global descriptors measure the resistance of a molecule to a change in its electron count. The "hard-soft-acid-base" principle states that hard acids prefer to react with hard bases, and soft acids with soft bases. aip.org
Table 3: Selected DFT-Calculated Properties and Reactivity Descriptors for Amino Acids This table is interactive. Click on the headers to sort the data.
| Amino Acid | Property | Value | Method/Basis Set | Citation |
|---|---|---|---|---|
| Arginine | Dipole Moment (μ) | 3.82 D | B3LYP/6-311++G(d,p) | longdom.org |
| Tryptophan | Dipole Moment (μ) | 2.19 D | B3LYP/6-311++G(d,p) | longdom.org |
| Glycine (B1666218) | Dipole Moment (μ) | 1.95 D | B3LYP/6-311++G(d,p) | longdom.org |
| Arg -Trp Pair | Activation Energy (ΔE#) | 12.0 kcal/mol | DFT | hilarispublisher.com |
| Arg -Trp Pair | Reaction Energy (ΔE) | -5.5 kcal/mol | DFT | hilarispublisher.com |
| Arginine | Repulsion (Level Statistics) | Observed | B3LYP/cc-pVQZ | jps.jp |
| Tryptophan | Repulsion (Level Statistics) | Not Observed | B3LYP/cc-pVQZ | jps.jp |
| Glycine | Repulsion (Level Statistics) | Observed | B3LYP/cc-pVQZ | jps.jp |
QC calculations are exceptionally well-suited for quantifying the non-covalent interactions within a molecule that determine its three-dimensional structure and stability. In the this compound peptide, the most significant intramolecular interaction is the cation-π bond.
Cation-π Interaction: This is a powerful non-covalent force between the positively charged guanidinium group of the arginine side chain (the cation) and the electron-rich indole ring of the tryptophan side chain (the π system). High-level QC calculations have shown this interaction to be very strong, with energies ranging from -50 to -85 kJ/mol in the gas phase. plos.org This interaction is considerably stronger than a typical hydrogen bond and is less affected by the solvent environment than a salt bridge. plos.orgcambridgemedchemconsulting.com The dispersion component of the Arg-Trp interaction energy has been calculated to be particularly strong, around -3.2 kcal/mol. jst.go.jp
Hydrogen Bonding: Additional stability is provided by intramolecular hydrogen bonds. These can occur between the peptide backbone amide and carbonyl groups or involve the side chains of the amino acids and the peptide backbone. researchgate.netiucr.org
The sum of all these interactions defines the peptide's potential energy landscape. This landscape is a complex, multi-dimensional surface that relates the peptide's conformation to its potential energy. acs.orgnih.govnih.gov For flexible peptides, this landscape is often described as "rugged" or "multi-funneled," meaning it has multiple low-energy valleys (minima), each corresponding to a different stable or metastable conformation. biorxiv.org Exploring this landscape computationally helps to understand the full ensemble of structures the peptide can adopt and their relative populations. researchgate.net
Table 4: Key Intramolecular Interactions in Arg-Trp Systems This table is interactive. Click on the headers to sort the data.
| Interacting Pair | Interaction Type | Calculated Energy (Gas Phase) | Method | Key Features | Citations |
|---|---|---|---|---|---|
| Arg + – Trp | Cation-π | -50 to -85 kJ/mol (-12 to -20 kcal/mol) | MP2, CCSD(T) | 2.5 to 5-fold stronger than a typical H-bond; less affected by solvent than salt bridges. | plos.org |
| Arg – Trp | Dispersion (DI) Energy | -3.2 kcal/mol | FMO | A major component of the total interaction energy between the pair. | jst.go.jp |
| Trp N-H – Backbone C=O | Hydrogen Bond | Cohesive Eint values | QM Calculations | A common structural motif where the Trp indole N-H donates a hydrogen bond to a backbone carbonyl. | iucr.org |
| Trp -Gly | Intramolecular H-bond | Stabilizing | DFT B3LYP/6-31G(d,p) | Can lead to folded or unfolded backbone conformations. | researchgate.net |
Electronic Structure and Reactivity Descriptors
Theoretical Prediction of Peptide Properties and Interactions involving this compound
Theoretical and computational methods are indispensable for predicting the properties and interaction patterns of peptides like this compound. These approaches allow for the exploration of molecular behavior at an atomic level of detail that is often inaccessible through experimental techniques alone. Methodologies such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum chemical calculations are employed to build a comprehensive understanding of the peptide's structural and energetic landscape.
Conformational analysis is a cornerstone of these theoretical investigations. For peptides containing the Arg-Trp motif, studies have revealed the critical role of the interaction between the guanidinium group of Arginine and the indole ring of Tryptophan. This cation-π interaction is a significant stabilizing force, influencing the local conformation of the peptide backbone. plos.orgjst.go.jp In the context of larger peptides incorporating the this compound sequence, such as analogs of adrenocorticotropic hormone (ACTH), theoretical conformational analyses have been performed to determine the spatial structure and low-energy conformations. jcsp.org.pk For instance, a study on a heptapeptide (B1575542) containing the His-Phe-Arg-Trp sequence calculated the dihedral angles of the backbone and side chains, along with the energies of intra- and inter-residual interactions, to define its three-dimensional organization. jcsp.org.pk
Molecular dynamics simulations provide a dynamic view of the peptide, capturing its flexibility and the temporal evolution of its structure in different environments. For peptides rich in Arginine and Tryptophan, MD simulations have highlighted the importance of these residues in mediating interactions with lipid membranes. acs.org The simulations show that Tryptophan residues tend to anchor the peptide to the membrane interface, while the cationic Arginine residues engage in electrostatic interactions. acs.org The glycine residue in the this compound sequence, with its minimal side chain, introduces a point of significant conformational flexibility, allowing the peptide backbone to adopt a wider range of conformations than more sterically hindered sequences. This flexibility is crucial for enabling the peptide to adapt its structure upon binding to a target.
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties and interaction energies with great accuracy. hilarispublisher.comlongdom.org These methods can precisely quantify the strength of non-covalent interactions, such as the cation-π stacking between Arginine and Tryptophan. Studies have calculated the interaction energies for Arg-Trp pairs, revealing a strong attractive dispersion energy. jst.go.jp The table below summarizes key physicochemical properties and interaction energies relevant to the constituents of this compound, derived from computational studies.
| Property | Arginine (Arg) | Tryptophan (Trp) | Glycine (Gly) | Arg-Trp Interaction |
| Charge (at neutral pH) | +1 | 0 | 0 | - |
| Side Chain Polarity | Polar (Basic) | Nonpolar (Aromatic) | Nonpolar | - |
| Molecular Weight ( g/mol ) | 174.20 | 204.23 | 75.07 | - |
| Calculated Interaction Energy (kcal/mol) | - | - | - | -3.2 (Dispersion) jst.go.jp |
This table presents generally accepted values and specific computational results for the Arg-Trp pair.
Application of Artificial Intelligence and Machine Learning in this compound Peptide Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide design by enabling the rapid in silico screening and optimization of peptide sequences for desired properties. researchgate.netnih.gov For a peptide like this compound, which is a subunit of larger bioactive peptides, these computational tools can be leveraged to predict its potential activities and to design novel analogs with enhanced functions.
Machine learning models are typically trained on large datasets of peptides with known properties, such as antimicrobial activity, cell penetration, or receptor binding affinity. acs.org These models learn complex relationships between the peptide sequence, its physicochemical properties, and its biological function. The features used to train these models can range from simple amino acid composition to more sophisticated descriptors derived from the peptide's three-dimensional structure and electronic properties. rsc.orgarxiv.org
For the design of peptides containing this compound, ML models can be employed in several ways. For instance, if the goal is to design novel antimicrobial peptides (AMPs), a model trained on known AMPs could be used to predict the antimicrobial potency of sequences incorporating the this compound motif. Research has shown that motifs like Arginine-Tryptophan repeats are significant for antimicrobial activity. acs.org ML models can help to optimize the surrounding sequence to maximize this activity while minimizing toxicity to human cells. nih.gov A recent study successfully used ML tools to design novel Trp- and Arg-rich AMPs with high solubility and low hemolytic activity. nih.gov
The general workflow for applying machine learning to peptide design is outlined in the table below.
| Step | Description | Relevance to this compound |
| 1. Data Collection & Curation | Gather a large dataset of peptides with experimentally validated properties of interest (e.g., antimicrobial activity, receptor binding). | Collect data on bioactive peptides containing the this compound sequence or similar motifs. |
| 2. Feature Engineering | Convert peptide sequences into numerical representations (features). This can include amino acid composition, physicochemical properties (hydrophobicity, charge), and structural descriptors. | Calculate features for this compound and its analogs, such as isoelectric point, hydrophobicity, and predicted secondary structure. |
| 3. Model Training | Select and train a machine learning algorithm (e.g., Random Forest, Support Vector Machine, Neural Network) on the curated dataset. | Train a model to predict a specific property, such as binding affinity to a target protein, based on the features of peptides containing this compound. |
| 4. Model Validation | Evaluate the performance of the trained model using an independent test set to ensure its predictive accuracy and generalizability. | Assess the model's ability to correctly predict the activity of known this compound-containing peptides not used in the training set. |
| 5. In Silico Screening & Design | Use the validated model to screen virtual libraries of new peptide sequences or to guide the modification of existing sequences to enhance desired properties. | Generate and screen a virtual library of peptides based on the this compound scaffold to identify novel candidates with potentially improved therapeutic properties. |
Deep learning, a subset of machine learning, has also emerged as a powerful tool in peptide design. rsc.org Models like graph neural networks can learn from the molecular graph of a peptide, capturing intricate atomic-level information and spatial relationships between amino acids without the need for manual feature engineering. rsc.org Such advanced models hold the promise of designing entirely novel peptides with tailored functions, potentially starting from a core motif like this compound.
Emerging Research Avenues and Future Directions for Arg Trp Gly Research
Integration of Experimental and Computational Methodologies
A significant trend in the study of Arg-Trp-Gly and its analogs is the deep integration of experimental and computational techniques to elucidate structure-function relationships. This synergistic approach allows for a more comprehensive understanding than either method could achieve alone. nih.govmdpi.com
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the three-dimensional structure and conformational dynamics of peptides. nih.govcreative-peptides.com For instance, 2D NMR experiments can reveal through-space interactions between protons, which helps in determining the relative orientation of amino acid residues. byu.edu However, these methods often provide a static picture or an average conformation in a specific environment.
Computational methods, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, complement these experimental findings by modeling the behavior of peptides over time and in various environments. mdpi.commdpi.com MD simulations can predict the flexibility and conformational changes of this compound in solution, which is crucial for understanding its interaction with biological targets. mdpi.com Quantum chemistry methods can be employed to accurately predict spectroscopic properties, such as spin-spin coupling constants, which can then be compared with experimental NMR data for validation. acs.org
The combination of these methodologies is particularly powerful. For example, NMR-derived distance constraints can be used to guide and refine molecular modeling simulations, leading to more accurate structural models of peptides like this compound in complex with its receptors. nih.gov This integrated approach has been successfully used to characterize the solution conformation of other short peptides, revealing that they often exist as an equilibrium of multiple conformers. nih.gov Such detailed structural information is invaluable for the rational design of more potent and selective this compound analogs.
Exploration of Novel Applications beyond Current Research Domains for this compound
While the initial interest in this compound may have been focused on specific biological activities, emerging research is exploring its potential in a variety of novel applications. These new domains leverage the unique physicochemical properties conferred by its amino acid composition.
One promising area is in the development of biomaterials . Peptides are increasingly being used to create functional biomaterials for applications such as tissue engineering and drug delivery. chemimpex.comchemimpex.com The presence of arginine, with its positively charged guanidinium (B1211019) group, and tryptophan, with its hydrophobic indole (B1671886) ring, can facilitate specific interactions with cells and other biological molecules. This makes this compound a potential candidate for incorporation into hydrogels or surface coatings to enhance cell adhesion, proliferation, or differentiation. rsc.org For instance, branched peptides containing Arg and Trp have shown potential in eradicating biofilms. rsc.org
Another exciting avenue is the use of this compound as a cell-penetrating peptide (CPP) or as a component of a larger CPP. CPPs are short peptides that can traverse cellular membranes and deliver various molecular cargoes, such as drugs or nucleic acids, into cells. peptide.co.jpnih.gov The arginine residue is a common feature in many potent CPPs due to its ability to interact with negatively charged components of the cell membrane. nih.gov The tryptophan residue can also facilitate membrane interaction and penetration. rsc.org Research into this compound and its analogs could lead to the development of more efficient and less toxic drug delivery systems. biorxiv.orgmdpi.comresearchgate.netfrontiersin.org
Furthermore, the potential for this compound in cosmetic formulations is being explored. Peptides are increasingly used in skincare for their potential anti-aging and skin-conditioning properties. chemimpex.com The biological activities of this compound could be harnessed for such applications, although this remains a relatively unexplored area requiring further scientific validation.
High-Throughput Screening and Combinatorial Chemistry for this compound Analogs
To explore the full therapeutic and functional potential of this compound, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry to generate and evaluate large libraries of its analogs. nih.govnih.gov This approach allows for the rapid identification of novel sequences with improved activity, selectivity, or stability. jmb.or.kr
Combinatorial chemistry provides a powerful tool for systematically modifying the structure of this compound. acs.org By substituting each amino acid with other natural or unnatural amino acids, vast libraries of related peptides can be synthesized. proteogenix.science For example, a positional scanning library could be created where the arginine, tryptophan, or glycine (B1666218) residue is systematically replaced by all other 19 proteinogenic amino acids to identify key residues for a specific biological activity. proteogenix.sciencenih.govacs.org
Once these libraries are generated, high-throughput screening assays are employed to rapidly assess their biological activity. researchgate.net These assays can be designed to measure a wide range of endpoints, such as binding to a specific receptor, inhibition of an enzyme, or antimicrobial activity. The use of automated systems allows for the testing of thousands of compounds in a short period. nih.gov
Virtual screening of peptide libraries using computational methods is also becoming an increasingly important tool. mdpi.comnih.govnih.gov By predicting the binding affinity and other properties of virtual peptide libraries, researchers can prioritize which analogs to synthesize and test experimentally, saving time and resources. nih.gov The integration of HTS with combinatorial chemistry and computational modeling is accelerating the discovery of novel this compound analogs with tailored properties for a variety of applications.
Advanced Analytical Techniques for Characterizing this compound in Complex Biological Systems
The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices such as plasma, tissues, and cerebrospinal fluid is crucial for understanding its pharmacokinetics and pharmacodynamics. creative-peptides.comcelerion.com Recent advances in analytical techniques have significantly improved the sensitivity and specificity of peptide analysis. lambda-cro.commtoz-biolabs.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for peptide quantification in biological samples. celerion.comlambda-cro.comresearchgate.net This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), it is possible to achieve ultra-low limits of quantification, often in the picogram per milliliter range. lambda-cro.comnih.gov The development of robust sample preparation methods, such as solid-phase extraction (SPE), is also critical for removing interfering substances from the biological matrix and improving assay performance. celerion.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for the structural elucidation of peptides in solution. nih.govuab.cat While challenging for direct analysis in complex biological fluids due to lower sensitivity compared to MS, NMR can provide invaluable information on the three-dimensional structure and conformation of isolated this compound or its analogs. acs.orgcapes.gov.br This information is critical for understanding its biological function at a molecular level.
Other advanced chromatographic techniques also play a role. Hydrophilic Interaction Chromatography (HILIC) can be particularly useful for separating highly polar peptides that are not well-retained by traditional reversed-phase HPLC. americanpeptidesociety.orgSize-Exclusion Chromatography (SEC) can be used to assess the aggregation state of the peptide. americanpeptidesociety.org The continued development and application of these advanced analytical methods will be essential for advancing our understanding of the biological fate and activity of this compound.
Q & A
Q. What are the established methods for synthesizing and purifying Arg-Trp-Gly tripeptides in laboratory settings?
- Methodological Answer : this compound can be synthesized using solid-phase peptide synthesis (SPPS). Key steps include:
- Resin selection : Use Fmoc- or Boc-protected resins compatible with the C-terminal amino acid (e.g., Glycine).
- Coupling/deprotection cycles : Activate each amino acid (Arg, Trp, Gly) with coupling reagents (e.g., HBTU/HOBt) and deprotect Fmoc groups with piperidine.
- Cleavage and purification : Cleave peptides from the resin using trifluoroacetic acid (TFA), then purify via reverse-phase HPLC.
- Characterization : Validate purity (>95%) via analytical HPLC, confirm molecular weight with MALDI-TOF mass spectrometry, and assess stability via NMR under physiological conditions (pH 7.4, 37°C) .
Q. What analytical techniques are essential for characterizing the purity and stability of this compound under physiological conditions?
- Methodological Answer :
- Purity : Analytical HPLC with UV detection (214 nm for peptide bonds) and LC-MS for molecular weight confirmation.
- Stability : Incubate this compound in buffers mimicking physiological conditions (e.g., phosphate-buffered saline) and monitor degradation via:
- Fluorescence spectroscopy (Trp’s intrinsic fluorescence at 280/350 nm excitation/emission).
- Circular dichroism (CD) to detect conformational changes over time.
- Data interpretation : Compare degradation rates to known stable peptides (e.g., RGD) to establish relative stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-function relationship of this compound in biological systems?
- Methodological Answer :
- Structural analysis : Use NMR spectroscopy or X-ray crystallography to resolve 3D conformations. Compare with computational models (e.g., molecular dynamics simulations).
- Functional assays :
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for putative receptors (e.g., integrins).
- Cellular adhesion assays : Coat plates with this compound and quantify cell attachment using fluorescence-labeled cells vs. controls (e.g., RGD-coated wells).
- Mutagenesis : Synthesize analogs (e.g., Arg-Ala-Gly) to identify critical residues for bioactivity .
Q. What strategies can be employed to investigate the potential receptor targets of this compound in cellular adhesion pathways?
- Methodological Answer :
- Affinity purification : Immobilize this compound on resin for pull-down assays with cell lysates; identify bound proteins via mass spectrometry.
- Receptor knockdown : Use siRNA or CRISPR to silence candidate receptors (e.g., integrin αvβ3) and assess loss of this compound-mediated effects.
- Competitive inhibition : Pre-treat cells with RGD peptides to block integrin binding sites, then measure residual this compound activity .
Q. How should conflicting data on this compound’s bioactivity be analyzed and resolved?
- Methodological Answer :
- Replication : Repeat experiments under standardized conditions (e.g., cell line, peptide concentration).
- Meta-analysis : Aggregate published data to identify trends (e.g., dose-dependent effects) or confounding variables (e.g., serum interference).
- Statistical modeling : Apply mixed-effects models to account for inter-study variability.
- Hypothesis refinement : If contradictions persist, explore alternative mechanisms (e.g., non-integrin receptors or indirect signaling pathways) .
Methodological Best Practices
Q. How can researchers ensure reproducibility when studying this compound’s effects across different experimental models?
- Methodological Answer :
- Standardization : Document peptide synthesis protocols (e.g., resin batch, cleavage time) and storage conditions (lyophilized at -80°C).
- Positive controls : Include RGD peptides in adhesion assays to validate experimental setups.
- Open data : Share raw datasets (e.g., SPR sensorgrams, HPLC chromatograms) in public repositories like Zenodo.
- Collaborative verification : Partner with independent labs to cross-validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
